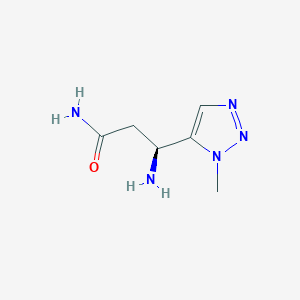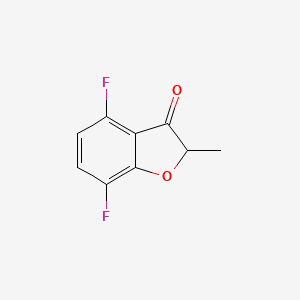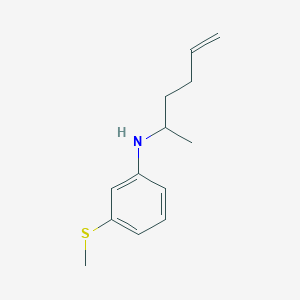
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline: is an organic compound with the molecular formula C13H19NS . It is characterized by the presence of an aniline group substituted with a hex-5-en-2-yl chain and a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, hex-5-en-2-yl bromide, and methylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 25°C.
Procedure: Aniline is first reacted with hex-5-en-2-yl bromide in the presence of a base such as potassium carbonate to form N-(Hex-5-en-2-yl)aniline. This intermediate is then treated with methylthiol in the presence of a catalyst such as palladium on carbon to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and consistent product quality.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature: -78°C to 0°C.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation; reaction temperature: 0°C to 25°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Nitro derivatives, halogenated derivatives.
科学的研究の応用
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in biological systems, it may modulate signaling pathways or metabolic processes.
類似化合物との比較
- N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline
- N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline
- N-(Hex-5-en-2-yl)aniline
Comparison:
N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline: This compound has the methylsulfanyl group at the 2-position instead of the 3-position, leading to different chemical and physical properties.
N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline: The methylsulfanyl group is at the 4-position, which may affect its reactivity and interactions.
N-(Hex-5-en-2-yl)aniline: Lacks the methylsulfanyl group, resulting in different chemical behavior and applications.
特性
分子式 |
C13H19NS |
|---|---|
分子量 |
221.36 g/mol |
IUPAC名 |
N-hex-5-en-2-yl-3-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-4-5-7-11(2)14-12-8-6-9-13(10-12)15-3/h4,6,8-11,14H,1,5,7H2,2-3H3 |
InChIキー |
XDGOOAQASORDTG-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C)NC1=CC(=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




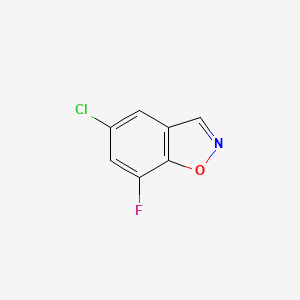
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)
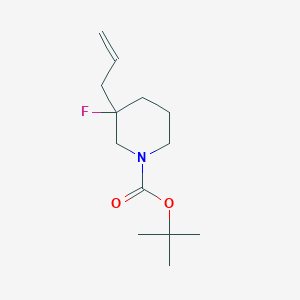

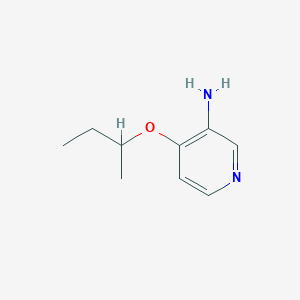
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
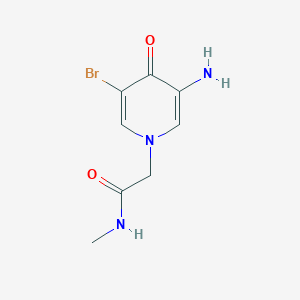
![[4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)

